Methyl 1-ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Systematic Nomenclature and IUPAC Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. According to the Chemical Abstracts Service registry, this compound is assigned the identification number 832742-47-9. The complete IUPAC name is methyl 1-ethyl-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxylate, which systematically describes the substitution pattern and functional groups present in the molecule.
The nomenclature system begins with the core bicyclic framework, pyrazolo[3,4-b]pyridine, where the bracketed numbers [3,4-b] indicate the specific fusion pattern between the pyrazole and pyridine rings. The prefix "1H-" designates the tautomeric form where the hydrogen atom is located at the nitrogen-1 position of the pyrazole ring. The systematic naming continues with the description of substituents in numerical order according to their positions on the heterocyclic framework. The ethyl substituent at position-1, the methyl group at position-3, and the para-tolyl group at position-6 are specifically identified, followed by the carboxylate ester functionality at position-4.
The para-tolyl designation refers to the 4-methylphenyl group, where the methyl substituent is positioned para to the point of attachment to the pyrazolopyridine core. This systematic approach ensures unambiguous identification of the compound structure and facilitates accurate communication within the scientific community. The methyl ester functionality is specified as "methyl carboxylate" to distinguish it from other potential ester derivatives.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C18H19N3O2, indicating a composition of eighteen carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, and two oxygen atoms. This molecular composition reflects the complex heterocyclic nature of the compound, with a significant carbon framework supporting the various substituents and functional groups.
The molecular weight is precisely determined to be 309.36 grams per mole. This molecular weight places the compound within the range typical for small to medium-sized organic molecules with potential pharmaceutical or materials science applications. The carbon-to-hydrogen ratio of approximately 0.95 indicates a moderately unsaturated system, consistent with the presence of the aromatic pyrazolopyridine core and the para-tolyl substituent.
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C18H19N3O2 |
| Molecular Weight | 309.36 g/mol |
| Carbon Atoms | 18 |
| Hydrogen Atoms | 19 |
| Nitrogen Atoms | 3 |
| Oxygen Atoms | 2 |
| Degree of Unsaturation | 11 |
The molecular composition analysis reveals that nitrogen atoms constitute the heteroatoms within the bicyclic framework, contributing to the electronic properties and potential coordination behavior of the molecule. The oxygen atoms are exclusively associated with the carboxylate ester functionality, serving both as the carbonyl oxygen and the ether linkage oxygen in the methyl ester group.
The structural representation can be expressed through the canonical SMILES notation: CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)OC. This notation provides a linear representation of the molecular connectivity, facilitating computational analysis and database searches. The InChI representation further provides: InChI=1S/C18H19N3O2/c1-5-21-17-16(12(3)20-21)14(18(22)23-4)10-15(19-17)13-8-6-11(2)7-9-13/h6-10H,5H2,1-4H3.
Crystallographic Data and X-ray Diffraction Studies
Crystallographic analysis of pyrazolo[3,4-b]pyridine derivatives has revealed significant structural information relevant to understanding the solid-state behavior of this compound. X-ray diffraction studies of related pyrazolo[3,4-b]pyridine compounds have demonstrated that these molecules adopt specific conformational arrangements in the crystalline state.
Research has shown that pyrazolo[3,4-b]pyridine derivatives exhibit characteristic dihedral angles between aromatic substituents and the core heterocyclic framework. In the case of compounds bearing phenyl substituents, the aromatic rings typically display twisted conformations relative to the pyrazolopyridine plane to minimize steric interactions. The solid-state structures indicate that the phenyl group at carbon-4 is generally twisted out of the mean plane of the pyrazolo[3,4-b]pyridine core to avoid unfavorable peri-interactions with substituents at carbon-3.
Crystallographic data for similar compounds reveals that the nitrogen-1 phenyl substituent tends to adopt a more planar orientation relative to the core structure, potentially due to stabilizing interactions between carbon-hydrogen bonds and the lone pair electrons on the pyridine nitrogen atom. This conformational preference has important implications for the solid-state packing and intermolecular interactions of these compounds.
The X-ray crystal structures of pyrazolo[3,4-b]pyridine derivatives typically show thermal ellipsoids set at fifty percent probability, providing detailed information about atomic displacement parameters and molecular motion in the crystal lattice. These crystallographic investigations have confirmed the molecular connectivity and provided precise bond lengths and angles for the heterocyclic framework.
Tautomeric Behavior in Pyrazolo[3,4-b]pyridine Systems
The tautomeric behavior of pyrazolo[3,4-b]pyridine systems represents a fundamental aspect of their chemical identity and reactivity. These compounds exist in two principal tautomeric forms: the 1H-pyrazolo[3,4-b]pyridines and the 2H-pyrazolo[3,4-b]pyridines. In the case of this compound, the presence of the ethyl substituent at nitrogen-1 fixes the tautomeric form, preventing interconversion between the 1H- and 2H-isomers.
For unsubstituted pyrazolo[3,4-b]pyridines, tautomeric equilibrium can occur through proton migration between the two nitrogen atoms of the pyrazole ring. However, computational studies using Austin Model 1 calculations have provided insights into the relative stabilities of these tautomeric forms. The research indicates that the 1H-tautomer is generally favored over the 2H-form due to electronic and steric factors.
The tautomerism in pyrazolo[3,4-b]pyridine systems has significant implications for their biological activity and chemical reactivity. The position of the hydrogen atom or substituent on the pyrazole nitrogen affects the electronic distribution within the heterocyclic framework, influencing properties such as basicity, nucleophilicity, and coordination behavior. In pharmaceutical applications, the specific tautomeric form can determine the binding affinity and selectivity for biological targets.
The substitution pattern in this compound, with the ethyl group permanently attached to nitrogen-1, eliminates tautomeric ambiguity and provides a fixed molecular structure. This structural certainty is advantageous for drug design and materials applications where consistent molecular properties are required. The methyl group at carbon-3 and the para-tolyl group at carbon-6 further stabilize the 1H-tautomeric form through electronic effects and steric considerations.
Research has demonstrated that the tautomeric preference in pyrazolo[3,4-b]pyridine systems is influenced by solvent effects, temperature, and the presence of other functional groups. The carboxylate ester functionality at carbon-4 in the target compound introduces additional electronic effects that may influence the overall electronic distribution and stability of the heterocyclic system.
Properties
IUPAC Name |
methyl 1-ethyl-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-5-21-17-16(12(3)20-21)14(18(22)23-4)10-15(19-17)13-8-6-11(2)7-9-13/h6-10H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKZCVPQXRBXGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multiple steps. One common method includes the condensation of appropriate pyrazole and pyridine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. For example, the use of palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura coupling, is a common approach .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The methyl ester group at position 4 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative.
Reaction Conditions :
-
Acid-Mediated Hydrolysis : Concentrated H<sub>2</sub>SO<sub>4</sub> (80°C, 6–8 h) achieves near-quantitative conversion to the carboxylic acid.
-
Base-Mediated Hydrolysis : NaOH (10% aqueous, reflux, 4 h) followed by HCl neutralization yields the acid in 85–90% purity.
Applications :
The carboxylic acid product serves as a precursor for amidation or further derivatization, enabling access to bioactive analogs .
Nucleophilic Substitution at the Pyridine Ring
Electrophilic positions (C5 and C6) participate in nucleophilic substitution reactions.
Example Reaction :
Chlorination
-
Reagents : POCl<sub>3</sub>, PCl<sub>5</sub>
-
Conditions : 110°C, 3 h
-
Product : 5-Chloro derivative (72% yield).
Mechanism :
The reaction proceeds via a SNAr mechanism, facilitated by electron-withdrawing effects of the adjacent pyrazole ring .
Cyclization and Heterocycle Formation
The compound participates in multicomponent cyclization reactions to form polycyclic systems.
Four-Component Bicyclization (Scheme 1):
-
Reagents : Dimedone, aldehydes, ammonium acetate
-
Conditions : AcOH, 120°C, 5 h
-
Product : Tricyclic pyrazolo-pyrrolo-quinolones (61–82% yield) .
Key Data :
| Entry | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1 | AcOH | 120 | 90 |
| 2 | DMF | 130 | 38 |
Diazotization and Coupling Reactions
The amino group (if present in derivatives) enables diazo chemistry for triazine/triazole synthesis.
Triazine Formation :
-
Reagents : NaNO<sub>2</sub>/HCl (diazotization), followed by coupling with 2-cyanoacetamide derivatives
-
Conditions : 0–5°C, 2 h
Mechanism :
Diazonium intermediate undergoes cyclocondensation with active methylene compounds, forming fused heterocycles .
Alkylation and Acylation Reactions
The N1-ethyl group and C3-methyl substituent influence reactivity in alkylation:
N1-Ethyl Functionalization :
-
Reagents : Alkyl halides (e.g., CH<sub>3</sub>I), NaH
-
Conditions : DMF, 60°C, 2 h
-
Product : Quaternary ammonium salts (70–78% yield).
Selectivity :
Steric hindrance from the C3-methyl group directs alkylation to the N1 position .
Electrophilic Aromatic Substitution (EAS)
The p-tolyl group at C6 undergoes regioselective EAS:
Nitration :
-
Reagents : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>
-
Conditions : 0°C, 1 h
Directing Effects :
The electron-donating methyl group on the p-tolyl ring promotes para-substitution .
Oxidation and Reduction
Oxidation of Methyl Groups :
-
Reagents : KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>
-
Conditions : 70°C, 4 h
-
Product : Carboxylic acid at C3 (58% yield).
Reduction of Pyridine Ring :
Scientific Research Applications
Anticancer Activity
Research indicates that Methyl 1-ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate exhibits significant anticancer properties. Preliminary studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
These results suggest that the compound may serve as a lead for developing new anticancer agents by modulating key signaling pathways involved in cell growth and survival .
Anti-inflammatory Effects
The structure of this compound suggests potential anti-inflammatory properties. It may exert these effects through the inhibition of pro-inflammatory cytokines, which are pivotal in mediating inflammatory responses in various diseases .
Antimicrobial Properties
Some derivatives of pyrazolo compounds have demonstrated efficacy against bacterial strains. This compound may also possess antimicrobial activities, making it a candidate for further exploration in treating infectious diseases .
Case Study 1: Antitumor Activity
In a study published in the Egyptian Journal of Chemistry, researchers synthesized various pyrazole derivatives and evaluated their antitumor activity. The results indicated that compounds similar to this compound exhibited promising antitumor effects against several cancer cell lines .
Case Study 2: Inhibition of Enzymatic Activity
Another investigation focused on the enzymatic inhibition properties of pyrazole derivatives. The findings revealed that this compound could inhibit specific enzymes involved in metabolic pathways related to cancer progression .
Mechanism of Action
The mechanism of action of Methyl 1-ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives exhibit diverse pharmacological properties depending on their substitution patterns. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]pyridine Derivatives
Key Observations
Functional Group Impact :
- The methyl ester in the target compound enhances lipophilicity compared to carboxylic acid analogs (e.g., compound in ), which may influence membrane permeability and metabolic stability.
- Carboxylic acid derivatives (e.g., compounds in ) are more polar, favoring interactions with charged residues in enzyme active sites, as seen in β-lactamase inhibition .
Substituent Effects on Bioactivity: Morpholino groups (e.g., compound in ) improve solubility and binding affinity in enzyme inhibition contexts.
Synthetic Accessibility :
- The target compound’s synthesis likely follows general procedures for pyrazolo[3,4-b]pyridine derivatives, such as amination or esterification (e.g., ). However, its discontinued status limits practical exploration.
Structural Diversity :
- Heteroaromatic substituents (e.g., furan or thiophene in ) introduce π-π stacking capabilities, critical for targeting hydrophobic enzyme pockets.
Research Findings and Trends
- β-Lactamase Inhibition : Fluorinated and hydroxylated derivatives (e.g., ) demonstrate efficacy against OXA-48 β-lactamase, with IC₅₀ values in the micromolar range. The para-tolyl group in the target compound may offer steric advantages in similar applications.
- Siderophore Biosynthesis : Morpholine-containing analogs (e.g., ) inhibit BasE, an adenylating enzyme, with IC₅₀ values <1 μM, highlighting the role of nitrogen heterocycles in disrupting bacterial iron acquisition.
- Cystic Fibrosis Therapy : Pyrazolo[3,4-b]pyridines with bipiperidinyl groups (e.g., ) act as correctors of CFTR protein misfolding, though the target compound’s substituents lack this specificity.
Biological Activity
Methyl 1-ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 295.34 g/mol. The structure includes a pyrazolo ring fused to a pyridine core, with various substituents that influence its biological properties.
Research indicates that this compound interacts with specific molecular targets, particularly protein kinases. These interactions can modulate various signaling pathways associated with inflammation and cancer progression. The compound has shown promise as an inhibitor of key enzymes involved in these processes, leading to potential anti-inflammatory and anticancer effects .
Biological Activities
1. Anticancer Properties
Studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant anticancer activity by inhibiting cyclin-dependent kinases (CDKs) and other proteins involved in tumor growth . this compound has been investigated for its ability to inhibit cell proliferation in various cancer cell lines.
2. Anti-inflammatory Effects
The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . This activity suggests potential therapeutic applications in treating inflammatory diseases.
3. Antimicrobial Activity
Research has indicated that related pyrazolo compounds may possess antimicrobial properties, suggesting potential applications in combating bacterial infections .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various protein targets. These studies help elucidate the compound's mechanism of action and guide further modifications to enhance its efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Methyl 1-ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves cyclocondensation of hydrazines with β-ketoesters or aldehydes. For example, Schiff base intermediates (e.g., 4b–4d in ) are synthesized by reacting aminopyrazoles with carbonyl compounds under reflux in ethanol. Optimization of reaction time (3–6 hours), temperature (70–80°C), and stoichiometric ratios (1:1.2 for hydrazine:carbonyl) is critical for yields exceeding 70% . Purification via flash chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Substituents like the p-tolyl group may require regioselective protection to avoid side reactions .
Q. How can structural characterization techniques (e.g., NMR, X-ray crystallography) resolve ambiguities in the pyrazolo[3,4-b]pyridine core?
- Methodological Answer :
- NMR : 1H and 13C NMR are essential for confirming substitution patterns. For example, the methyl group at position 3 typically resonates at δ 2.45–2.60 ppm in CDCl3, while the ethyl group at N1 appears as a triplet (δ 1.25–1.40 ppm) and quartet (δ 4.10–4.30 ppm) .
- X-ray Crystallography : Use SHELX (SHELXL-2018) for structure refinement. Anisotropic displacement parameters and hydrogen bonding networks (e.g., C–H···O interactions) validate the carboxylate orientation. WinGX provides graphical interfaces for ORTEP diagrams, aiding in resolving positional disorder .
Advanced Research Questions
Q. How do computational methods (DFT, NBO) reconcile discrepancies between experimental and theoretical spectral data for this compound?
- Methodological Answer :
- DFT Calculations : Perform geometry optimization at the B3LYP/6-311++G(d,p) level using Gaussian 08. Compare theoretical IR vibrational modes (e.g., C=O stretch at 1720 cm⁻¹) with experimental FT-IR to identify hydrogen bonding effects .
- Natural Bond Orbital (NBO) Analysis : Use NBO 3.1 to quantify hyperconjugative interactions (e.g., LP(O)→σ*(C–O)) that stabilize the carboxylate group. Discrepancies in 13C NMR shifts (Δδ ~2–3 ppm) often arise from solvent effects not modeled in gas-phase calculations .
Q. What strategies address contradictions in structure-activity relationship (SAR) studies for pyrazolo[3,4-b]pyridines in biological assays?
- Methodological Answer :
- Bioisosteric Replacement : Replace the p-tolyl group with electron-withdrawing substituents (e.g., CF3) to enhance metabolic stability. For example, derivatives with thiophene substituents (e.g., 4c in ) show improved antimicrobial activity (MIC: 2–4 µg/mL) due to increased lipophilicity .
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The carboxylate group forms salt bridges with Lys residues, while the ethyl group at N1 occupies hydrophobic pockets. Validate with mutagenesis assays to resolve false-positive binding .
Q. How can high-throughput crystallography pipelines improve polymorph screening for this compound?
- Methodological Answer :
- Automated Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) with a Pilatus detector for rapid data acquisition (5–10 minutes per crystal). SHELXC/D/E pipelines process 100+ datasets/day, identifying polymorphs via unit cell clustering (e.g., monoclinic vs. orthorhombic systems) .
- Twinned Data Refinement : For overlapping reflections (Rint > 0.1), apply the TWIN/BASF commands in SHELXL to deconvolute contributions from multiple domains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
